molecular formula C29H16O8 B13710825 5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione

Cat. No.: B13710825
M. Wt: 492.4 g/mol
InChI Key: YVQUBNAWJJWKQD-UHFFFAOYSA-N
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Description

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione is a complex organic compound characterized by its benzofuran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione typically involves multiple steps. The process begins with the preparation of the benzofuran core, followed by the introduction of the phenyl groups and the dioxo functionalities. Common reagents used in these reactions include benzofuran derivatives, phenyl halides, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the benzofuran core .

Scientific Research Applications

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]-2-benzofuran-1,3-dione
  • 5-[4-(1,3-dioxo-2-benzofuran-5-yl)phenyl]-2-benzofuran-1,3-dione

Uniqueness

Compared to similar compounds, 5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione is unique due to its specific structural features, such as the presence of multiple benzofuran rings and dioxo functionalities.

Properties

Molecular Formula

C29H16O8

Molecular Weight

492.4 g/mol

IUPAC Name

5-[4-[[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]methyl]phenoxy]-2-benzofuran-1,3-dione

InChI

InChI=1S/C29H16O8/c30-26-22-11-9-20(14-24(22)28(32)36-26)34-18-5-1-16(2-6-18)13-17-3-7-19(8-4-17)35-21-10-12-23-25(15-21)29(33)37-27(23)31/h1-12,14-15H,13H2

InChI Key

YVQUBNAWJJWKQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)OC3=CC4=C(C=C3)C(=O)OC4=O)OC5=CC6=C(C=C5)C(=O)OC6=O

Origin of Product

United States

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